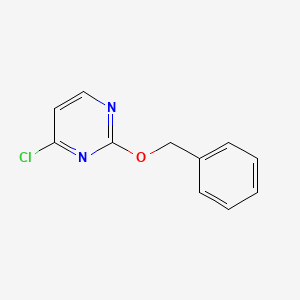

![molecular formula C21H18N2O5 B2647453 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid CAS No. 2309457-04-1](/img/structure/B2647453.png)

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid and is removed during the synthesis process .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Some general properties of Fmoc amino acids include solid physical state and stability under standard conditions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Chemical Structure and Interactions : Studies on ethyl 2-aminooxazole-5-carboxylate have elucidated its crystal structure, showcasing planar sheets connected by intermolecular hydrogen bonding, emphasizing the importance of such structures in designing compounds with specific physical and chemical properties (Kennedy et al., 2001).

Synthetic Applications : The development of methodologies for synthesizing oxazole derivatives, such as the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlights the utility of oxazole-based scaffolds in creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Microwave-Assisted Synthesis : Research on microwave-assisted synthesis involving oxazole and other heterocyclic moieties indicates the efficiency of these methods in producing compounds with potential biological activities, highlighting the relevance of oxazole derivatives in medicinal chemistry (Başoğlu et al., 2013).

Biological Activities

Antimicrobial Activity : Benzoxazole derivatives synthesized from related compounds have been tested for antimicrobial activity, providing a framework for evaluating the potential biological applications of oxazole derivatives in combating microbial infections (Balaswamy et al., 2012).

Antitumor Activity : The synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to oxazoles, and their evaluation for antitumor activity against various cancer cell lines underscores the therapeutic potential of oxazole derivatives in cancer treatment (Xiong et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c24-20(25)19-11-13(28-23-19)9-10-22-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18H,9-10,12H2,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNYBFZXOWUWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=NO4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)